molecular formula C43H52N4O7 B12063803 N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

Cat. No.: B12063803
M. Wt: 736.9 g/mol
InChI Key: BWPPZLPVFIPDCE-UHFFFAOYSA-N
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Description

N’-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide is a complex organic compound with a multifaceted structure. This compound features a combination of aromatic rings, methoxy groups, hydroxyl groups, and pyrimidine rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide typically involves multiple steps:

    Formation of the Oxolan Ring: The oxolan ring is synthesized through a cyclization reaction involving a suitable diol and an aldehyde under acidic conditions.

    Introduction of Methoxy and Hydroxy Groups: Methoxy and hydroxy groups are introduced via nucleophilic substitution reactions using methanol and water, respectively.

    Attachment of Aromatic Rings: The aromatic rings are attached through Friedel-Crafts alkylation reactions, using appropriate aromatic compounds and a Lewis acid catalyst.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amine and a diketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, forming corresponding ketones and aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

    Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) are frequently used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N’-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, such as its use as an antiviral or anticancer agent.

    Industry: It is used in the development of new polymers and coatings, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, its interaction with a particular enzyme might inhibit the enzyme’s activity, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(4-methoxyphenyl)methanimine
  • Bis(4-methoxyphenyl) disulfide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N’-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C43H52N4O7

Molecular Weight

736.9 g/mol

IUPAC Name

N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide

InChI

InChI=1S/C43H52N4O7/c1-9-13-31-26-47(42(49)45-40(31)44-28-46(24-29(2)3)25-30(4)5)41-39(52-8)38(48)37(54-41)27-53-43(32-14-11-10-12-15-32,33-16-20-35(50-6)21-17-33)34-18-22-36(51-7)23-19-34/h10-12,14-23,26,28-30,37-39,41,48H,24-25,27H2,1-8H3

InChI Key

BWPPZLPVFIPDCE-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N=CN(CC(C)C)CC(C)C)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC

Origin of Product

United States

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